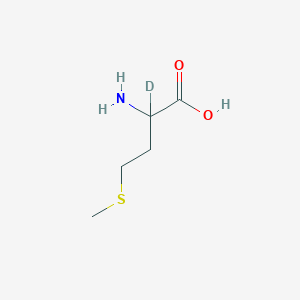
DL-Methionine-2-d1
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Methionine-2-d1 can be synthesized through various methods. One common approach involves the Strecker synthesis, which applies the reaction of 3-(methylmercapto)propionaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis . The reaction conditions typically involve controlled temperatures and pH to ensure the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. The conventional methods depend on petroleum-derived feedstocks such as propene and involve dealing with highly toxic compounds like acrolein or cyanide . Newer methods aim to substitute these processes with bio-based feedstocks and safer chemistries.
Analyse Des Réactions Chimiques
Types of Reactions
DL-Methionine-2-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: It can be reduced back to methionine from its oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to preserve the isotopic labeling.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various substituted methionine derivatives .
Applications De Recherche Scientifique
DL-Methionine-2-d1 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in metabolic studies to understand methionine metabolism and its pathways.
Biology: It is employed in protein synthesis studies to investigate the incorporation of methionine into proteins.
Medicine: It is used in studies related to amino acid supplementation and its effects on health.
Industry: It is utilized in the production of supplements for human and livestock nutrition
Mécanisme D'action
The mechanism of action of DL-Methionine-2-d1 involves its incorporation into proteins and other biomolecules. It acts as a precursor to S-adenosylmethionine, which is a key methyl donor in various biochemical reactions. The molecular targets include enzymes involved in methylation reactions, such as methyltransferases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to DL-Methionine-2-d1 include:
- DL-Methionine-15N
- DL-Methionine sulfoxide
- L-Methionine-2-d1
- DL-Phenylalanine-3,3-d2
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic studies. Compared to other methionine derivatives, it provides a distinct advantage in research applications requiring detailed analysis of methionine metabolism and its pathways .
Propriétés
IUPAC Name |
2-amino-2-deuterio-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCSC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
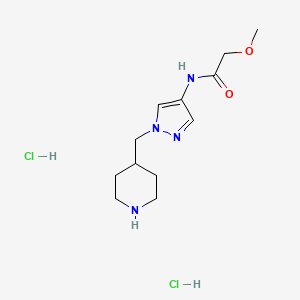

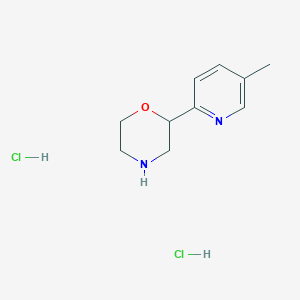
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428191.png)
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1428193.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B1428194.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1428195.png)
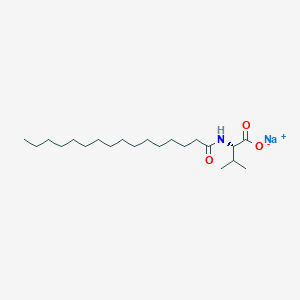

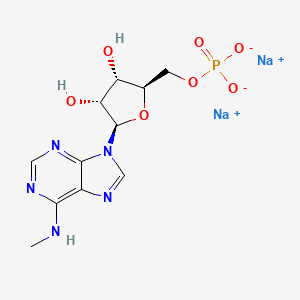
![methyl 4-({8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}methyl)benzoate](/img/structure/B1428200.png)
![5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428201.png)

